molecular formula C10H10N2O3 B601133 6,7-dimethoxy-1H-quinazolin-4-one CAS No. 13794-72-4

6,7-dimethoxy-1H-quinazolin-4-one

Cat. No.: B601133
CAS No.: 13794-72-4
M. Wt: 206.20
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Description

6,7-Dimethoxy-1H-quinazolin-4-one is an organic compound with the molecular formula C10H10N2O3. It is a derivative of quinazolinone, characterized by the presence of two methoxy groups at the 6th and 7th positions of the quinazolinone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 6,7-dimethoxy-1H-quinazolin-4-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a critical component in complex signaling networks, controlling cell survival, proliferation, and differentiation .

Mode of Action

This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and the subsequent signal transduction pathway . This leads to the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells .

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell cycle progression, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth .

Pharmacokinetics

, a drug with well-studied pharmacokinetics. Gefitinib is well absorbed after oral administration and is extensively distributed throughout the body. It is primarily metabolized by the liver, and both the parent drug and its metabolites are excreted in feces .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells . This can lead to the suppression of tumor growth .

Action Environment

The action of this compound, like other nitrogen-containing heterocyclic organic compounds, can be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-dimethoxy-1H-quinazolin-4-one involves the reaction of 6,7-dimethoxy-3H-quinazolin-4-one with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, filtration, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

6,7-Dimethoxy-1H-quinazolin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6th and 7th positions enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

6,7-Dimethoxy-1H-quinazolin-4-one is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound (C₁₀H₁₀N₂O₃) features two methoxy groups at the 6 and 7 positions of the quinazoline ring, which contribute to its biological activity. The compound's structure can be represented as follows:

Structure 6 7 Dimethoxy 1H quinazolin 4 one\text{Structure }\quad \text{6 7 Dimethoxy 1H quinazolin 4 one}

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit potent anticancer properties. A study synthesized several derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and evaluated their cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The cytotoxicity was assessed using the MTT assay, where the half-maximal inhibitory concentration (IC50) values were calculated to determine cellular sensitivity.

CompoundIC50 (μM)Cell Line
I12.5K562
II15.3HeLa

The results indicated that these derivatives could significantly reduce cell viability, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. A systematic study evaluated the effectiveness of this compound against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Streptococcus pyogenes4 μg/mL

The presence of methoxy groups was found to enhance the antimicrobial activity compared to other substituents . Additionally, silver nanoparticle conjugates of quinazolinone derivatives exhibited improved antibacterial efficacy, highlighting the potential for novel therapeutic applications .

Anti-inflammatory Activity

Quinazolinone derivatives also show promise in anti-inflammatory applications. Studies have indicated that certain compounds can inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting a mechanism for reducing inflammation.

Case Studies and Research Findings

  • Antipsychotic Activity : A recent study on quinazolinone derivatives indicated potential antipsychotic effects through modulation of metabotropic glutamate receptors. This opens avenues for exploring these compounds in psychiatric disorders .
  • Inhibition of Protein Kinases : Research has also indicated that some quinazolines act as inhibitors of protein kinases involved in cancer progression, demonstrating their multifaceted biological roles .
  • Urease Inhibition : Some derivatives have been shown to inhibit urease enzyme activity, which is relevant in treating infections caused by urease-producing bacteria .

Properties

IUPAC Name

6,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSRMHGCZUXCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363547
Record name 6,7-Dimethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13794-72-4
Record name 6,7-Dimethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dimethoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-4,5-dimethoxybenzoic acid (29.6 g, 0.15 mol) and formamide (0.6 mol, 24 mL) was stirred vigorously under nitrogen atmosphere. The mixture was heated to 145° C. for 4 hours. After completion the reaction mixture was cooled and water (120 mL) was added. The solid was filtered, washed with cold water (2×20 mL) followed by hexane (2×20 mL) to give 12.5 g of the desired product in 40% yield. Mp. 295-296° C. (lit 296-297° C).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

In a 10-mL volume stainless steel pressure-resistant vessel were placed 1.00 g (5.1 mmol) of 4,5-dimethoxyanthranilic acid, 2.15 g (20.3 mmol) of methyl orthoformate, 1.56 g (20.3 mmol) of ammonium acetate, and 4.0 mL of methanol. The reaction was carried out at 120° C. for 3 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and 40 mL of water was added to the reaction mixture. The resulting aqueous mixture was stirred for 15 minutes and filtered to give 0.96 g (isolated yield: 92%) of 6,7-dimethoxyquinazolin-4-one as a brown crystalline product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 4,5-dimethoxyanthranilic acid (19.7 g) and formamide (10 ml) was stirred and heated at 190° C. for 5 hours. The mixture was allowed to cool to approximately 80° C. and water (50 ml) was added. The mixture was then allowed to stand at ambient temperature for 3 hours. The precipitate was collected by filtration, washed with water and dried to give 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (3.65 g).
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A suspension of 2-amino-4,5-dimethoxybenzoic acid (23.40 g), trimethoxymethane (52 mL), ammonium formate (30.00 g) and methanol (400 mL) was heated to 70° C. and refluxed for 4 h. After the reaction mixture was cooled to room temperature, 160 mL of water was added to the reaction. The mixture was filtered to afford the title compound as a yellow solid (22.70 g, 93.00%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, d6-DMSO) δ: 3.87 (s, 3H), 3.91 (s, 3H), 7.13 (s, 1H), 7.45 (s, 1H), 7.98 (s, 1H).
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Yield
93%

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